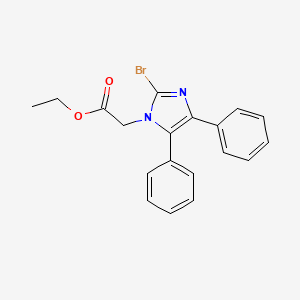
Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two phenyl groups attached to the imidazole ring, along with an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an alpha-halo ketone . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, bromine, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The bromo and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl (2-bromo-4,5-diphenyl-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61654-22-6 |
|---|---|
Molecular Formula |
C19H17BrN2O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-4,5-diphenylimidazol-1-yl)acetate |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-24-16(23)13-22-18(15-11-7-4-8-12-15)17(21-19(22)20)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
PNDQXAIYOAVAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















